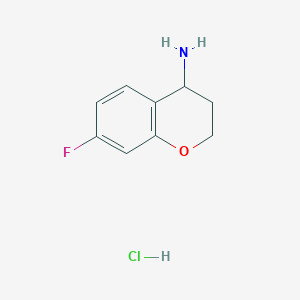

7-Fluorochroman-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOXKACXYHMVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724846 | |

| Record name | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-21-6 | |

| Record name | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluorochroman-4-amine Hydrochloride: Properties, Synthesis, and Potential Applications in Neuroscience Research

This guide offers a comprehensive technical overview of 7-Fluorochroman-4-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a detailed synthesis protocol, analytical methodologies, and the potential biological significance of this compound, particularly in the context of neuroscience. The strategic incorporation of a fluorine atom into the chroman scaffold can modulate key drug-like properties, including metabolic stability and receptor binding affinity, making this a compelling molecule for further investigation.[1][2][3][4]

Physicochemical and Structural Characteristics

This compound is a fluorinated derivative of the chroman-4-amine scaffold. The presence of the fluorine atom and the chiral center at the 4-position are key structural features that influence its chemical and biological properties.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its fundamental properties can be predicted using computational models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems and analytical conditions.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₉H₁₁ClFNO | PubChem |

| Molecular Weight | 203.64 g/mol | PubChem |

| pKa (of the amine) | 8.5 - 9.5 | Based on computational models for similar aromatic amines.[5][6][7] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General solubility characteristics of amine hydrochlorides.[8] |

| Stability | The hydrochloride salt form enhances stability and shelf-life. Store in a cool, dry place away from light. | General stability of amine hydrochlorides.[9][10] |

Note: The pKa and solubility values are estimates and should be experimentally verified.

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 7-fluorochroman-4-one. The key transformation is a reductive amination.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the reductive amination of chromanones.[11][12][13]

Step 1: Reductive Amination of 7-Fluorochroman-4-one

-

Reaction Setup: In a round-bottom flask, dissolve 7-fluorochroman-4-one (1 equivalent) in methanol.

-

Amine Source: Add ammonium acetate (10 equivalents) to the solution. The large excess drives the equilibrium towards imine formation.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is optimal for imine formation without causing significant decomposition of the starting material or product.

-

Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone.[11]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with 2M NaOH to a pH of >10 and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-fluorochroman-4-amine as a free base. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 7-fluorochroman-4-amine free base in a minimal amount of anhydrous diethyl ether.

-

Precipitation: Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The presence of the fluorine atom will result in characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum and will be directly observable in a ¹⁹F NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product. A proposed method is outlined below.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the chroman-4-amine scaffold is a known pharmacophore in compounds targeting the central nervous system.[14] Derivatives of this scaffold have shown affinity for various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[14] The introduction of fluorine can enhance binding affinity and improve pharmacokinetic properties.[2][3]

Hypothetical Interaction with Serotonin Receptors

Caption: Hypothetical interaction of 7-Fluorochroman-4-amine with serotonin receptors.

Based on the pharmacology of similar compounds, 7-Fluorochroman-4-amine could potentially act as a ligand for serotonin receptors such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇. These receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders. The affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors would need to be determined experimentally.

Experimental Protocols

The following protocols provide a framework for the analytical and biological characterization of this compound.

Chiral HPLC Method for Enantiomeric Purity

This protocol is a starting point for method development and is based on established procedures for the chiral separation of fluorinated amines.[15][16]

Workflow:

Caption: Workflow for chiral HPLC analysis.

Step-by-Step Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP) is recommended as a starting point (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol (IPA). A starting ratio of 90:10 (Hexane:IPA) is suggested. To improve peak shape for the amine, add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (0.1% v/v).

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25 °C

-

Injection volume: 10 µL

-

Detection: UV at 254 nm

-

-

Method Optimization: If separation is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). The type and concentration of the basic modifier can also be adjusted.

-

Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor Affinity

This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT₁ₐ receptor.[17][18][19][20][21][22][23][24][25]

Step-by-Step Protocol:

-

Materials:

-

Cell membranes expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

-

Non-specific binding control: 5-HT (serotonin) at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membranes (typically 5-10 µg of protein per well).

-

[³H]8-OH-DPAT at a concentration close to its Kd (e.g., 1 nM).

-

Either the test compound (this compound) at various concentrations, buffer for total binding, or 10 µM 5-HT for non-specific binding.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in neuroscience research. Its fluorinated chroman-4-amine scaffold is a promising starting point for the development of ligands targeting serotonin receptors. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key experimental protocols to facilitate its investigation by the scientific community. Further research is warranted to fully elucidate the pharmacological profile of this and related compounds.

References

- 1. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

- 6. pKa Prediction | Rowan [rowansci.com]

- 7. peerj.com [peerj.com]

- 8. Improving co-amorphous drug formulations by the addition of the highly water soluble amino Acid, proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. organicreactions.org [organicreactions.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. hplc.today [hplc.today]

- 17. benchchem.com [benchchem.com]

- 18. revvity.com [revvity.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluorochroman-4-amine hydrochloride chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 7-Fluorochroman-4-amine Hydrochloride

Introduction

This compound is a heterocyclic organic compound belonging to the chroman amine family. Chroman derivatives are significant structural motifs found in a variety of biologically active molecules, including natural products and synthetic pharmaceuticals. The introduction of a fluorine atom into the aromatic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the chemical structure and state-of-the-art analytical methodologies for the characterization of this compound, intended for researchers, chemists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structural integrity of a compound is the foundation of its function. This compound consists of a dihydropyran ring fused to a benzene ring, forming the core chroman structure. A fluorine atom is substituted at the 7-position of the aromatic ring, and an amine group is attached to the 4-position of the dihydropyran ring. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.

A critical feature of this molecule is the chiral center at the C4 position, where the amine group is attached. This means it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The specific stereochemistry can be crucial for biological activity, making enantiomeric separation and identification essential.

Caption: Chemical structure of this compound with chiral center at C4.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | [1] |

| Molecular Formula | C₉H₁₁ClFNO | [2] |

| Molecular Weight | 203.64 g/mol | [2] |

| CAS Number | 1261453-73-1 (for hydrochloride salt) | N/A |

| Synonyms | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | [3] |

Spectroscopic and Chromatographic Analysis

A multi-technique approach is required for the unambiguous confirmation of structure, purity, and chirality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure by mapping the chemical environments of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

-

Expertise & Experience: The choice of solvent is critical; deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable due to the salt's polarity. The hydrochloride salt can lead to peak broadening of protons near the amine group; this can sometimes be mitigated by adding a drop of D₂O to exchange the acidic amine protons.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include multiplets for the aromatic protons, with splitting patterns influenced by the fluorine atom, and signals for the aliphatic protons on the dihydropyran ring. The proton at the C4 position, adjacent to the amine, is of particular diagnostic importance. Spectroscopic data for related fluorochroman amines are available from chemical suppliers and databases.[4][5]

-

¹³C NMR: This technique reveals the carbon framework of the molecule. One would expect to see nine distinct carbon signals. The carbon atom bonded to the fluorine (C7) will appear as a doublet due to C-F coupling, which is a definitive indicator of successful fluorination.

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of the single fluorine atom on the aromatic ring. Its chemical shift provides insight into the electronic environment of the fluorine.

Protocol 1: Standard NMR Sample Preparation

-

Weigh 5-10 mg of this compound directly into an NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Vortex the tube gently until the sample is fully dissolved.

-

If required for structural confirmation, add a small amount of a reference standard like tetramethylsilane (TMS).

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is employed to determine the molecular weight and to gain structural information from fragmentation patterns. Time-of-flight mass spectrometry (TOF-MS) is particularly valuable for its high resolution and exact mass measurements.

-

Trustworthiness: When coupled with a chromatographic technique like HPLC (LC-MS), it provides a self-validating system. The retention time from the LC confirms the presence of a specific compound, while the MS provides its mass, ensuring high confidence in identification.

-

Expected Results: Using electrospray ionization in positive ion mode (ESI+), the compound will be detected as its protonated free base ([M+H]⁺). The molecular formula of the free amine is C₉H₁₀FNO, with a monoisotopic mass of approximately 167.07 Da.[6] Therefore, the expected mass-to-charge ratio (m/z) would be approximately 168.08. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million (ppm).

Caption: A typical experimental workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and for separating its enantiomers.

-

Purity Analysis (RP-HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the compound. The method separates compounds based on their hydrophobicity.

-

Chiral Separation: To resolve the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. The choice of a CSP is empirical, but phases based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating chiral amines. This separation is crucial for developing enantiomerically pure drugs.

-

Derivatization for Enhanced Detection: While the chroman structure provides a UV chromophore, derivatization can be employed to enhance detection sensitivity, especially for trace-level analysis.[7] Reagents like o-phthalaldehyde (OPA) or dansyl chloride react with the primary amine to yield highly fluorescent products, allowing for fluorescence detection (FLD), which is significantly more sensitive than UV detection.[8][9]

Protocol 2: General RP-HPLC Method for Purity Assessment

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 266 nm.[10]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique used to confirm the empirical formula of a newly synthesized batch.

-

Self-Validation: The experimental percentages must match the theoretical values calculated from the molecular formula (C₉H₁₁ClFNO) within a narrow margin (typically ±0.4%) to be considered valid.

Table 2: Theoretical Elemental Composition

| Element | Atomic Mass | Number of Atoms | Total Mass | % Composition |

| Carbon (C) | 12.011 | 9 | 108.099 | 53.08% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.45% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.41% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 9.33% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.88% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.86% |

| Total | 203.644 | 100.00% |

Conclusion

The comprehensive analysis of this compound requires a synergistic combination of modern analytical techniques. NMR spectroscopy serves as the primary tool for definitive structure elucidation, while mass spectrometry confirms molecular weight and elemental composition. HPLC is indispensable for assessing purity and, critically, for resolving the compound's enantiomers. By integrating these methods with sound experimental design and validation, researchers can ensure the identity, purity, and quality of this important chemical entity, paving the way for its successful application in research and development.

References

- 1. americanelements.com [americanelements.com]

- 2. 1392219-01-0|(S)-8-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1955520-84-9|7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-7-fluorochroman-4-amine hydrochloride(1266230-22-1) 1H NMR spectrum [chemicalbook.com]

- 5. 7-Fluoroisatin(317-20-4) 1H NMR spectrum [chemicalbook.com]

- 6. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. scribd.com [scribd.com]

- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

The 7-Fluorochroman-4-amine Scaffold: A Privileged Motif for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluorochroman-4-amine hydrochloride represents a pivotal chemical entity in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of novel central nervous system (CNS) agents. While the direct mechanism of action of this specific compound is not extensively characterized in public literature, its structural framework is a recurring and highly valued motif in the design of potent and selective modulators of key neurological targets. This guide provides an in-depth analysis of the mechanistic pathways associated with derivatives of the 7-fluorochroman-4-amine core, offering insights into its role as a pharmacophore in the development of next-generation therapeutics for psychiatric and neurodegenerative disorders. We will explore its application in the synthesis of monoamine oxidase (MAO) inhibitors, vesicular monoamine transporter 2 (VMAT2) ligands, and serotonin receptor modulators, supported by experimental evidence and computational analyses.

Introduction: The Chromanamine Scaffold in Neuropharmacology

The chromane ring system, a bicyclic ether, is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. The introduction of an amine group at the 4-position, creating a chroman-4-amine, imparts basicity and a crucial point for interaction with the acidic residues commonly found in the binding pockets of aminergic G-protein coupled receptors (GPCRs) and transporters. The further addition of a fluorine atom at the 7-position can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinities.

This unique combination of structural features makes 7-fluorochroman-4-amine a highly sought-after building block for constructing libraries of compounds aimed at modulating neurotransmitter systems. Its utility lies not in a singular, defined biological activity of the parent molecule, but in its capacity to be elaborated into derivatives with high affinity and selectivity for a range of important CNS targets.

Potential Mechanisms of Action Based on Chromanamine Derivatives

The therapeutic potential of the 7-fluorochroman-4-amine scaffold can be inferred from the well-documented pharmacological activities of its derivatives. These activities primarily converge on the modulation of monoaminergic neurotransmission, a cornerstone of treatment for depression, anxiety, and other mood disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A or MAO-B can lead to an increase in the synaptic availability of these neurotransmitters, exerting antidepressant and anxiolytic effects.

The chromone scaffold, closely related to chromane, has been identified as a privileged structure for the development of MAO inhibitors.[1] Studies on chromone derivatives have shown that specific substitution patterns can lead to potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range.[1] The structural similarity of the 7-fluorochroman-4-amine core suggests that its derivatives could be designed to interact with the active site of MAO enzymes. The amine functionality can participate in key hydrogen bonding interactions, while the fluorinated chromane ring can engage in hydrophobic and aromatic interactions within the enzyme's substrate-binding cavity.

Experimental Workflow: In Vitro MAO Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of 7-fluorochroman-4-amine derivatives against MAO-A and MAO-B.

Vesicular Monoamine Transporter 2 (VMAT2) Modulation

VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release.[2] Inhibition of VMAT2 can deplete neurotransmitter stores, a mechanism utilized by drugs like tetrabenazine for the treatment of hyperkinetic movement disorders. Conversely, compounds that modulate VMAT2 function can have profound effects on monoaminergic signaling.

The chromane scaffold is present in molecules designed to interact with VMAT2. The development of potent inhibitors of VMAT2 often involves rigidified structures that can fit within the transporter's binding pocket.[3] The 7-fluorochroman-4-amine framework provides a rigid core that can be functionalized to achieve high-affinity binding to VMAT2. The amine group can form a salt bridge with key acidic residues in the transporter, while the fluorinated ring can enhance binding through favorable hydrophobic interactions.

Signaling Pathway: VMAT2 and Monoamine Transport

Caption: Simplified diagram of VMAT2's role in packaging monoamines into synaptic vesicles for release.

Serotonin Receptor (5-HTR) Modulation

The serotonin receptor family is a large and diverse group of GPCRs that are the targets of numerous drugs for psychiatric conditions.[4] The 5-HT1A receptor, in particular, is a well-established target for anxiolytics and antidepressants.[5]

The chromane and related coumarin scaffolds have been extensively explored in the design of 5-HT receptor ligands.[6] Arylpiperazine derivatives of these scaffolds have shown high affinity and selectivity for 5-HT1A receptors. The 7-fluorochroman-4-amine core can serve as a bioisostere for the arylpiperazine moiety in these compounds, with the amine providing a key interaction point with the receptor. The fluorine substitution can fine-tune the electronic properties and binding affinity of the ligand.

Data Presentation: Binding Affinities of Chromane Derivatives at 5-HT Receptors

| Compound Class | Target Receptor | Representative Ki (nM) | Reference |

| Arylpiperazinyl-coumarins | 5-HT1A | 0.5 - 50 | [6] |

| Azecine-styled ligands | 5-HT2A | 10 - 100 | [7] |

| Dibenzo-azecines | D1/D2 | 5 - 50 | [7] |

Note: This table presents representative binding affinities for classes of compounds containing scaffolds related to 7-fluorochroman-4-amine to illustrate their potential as receptor ligands. Specific affinities for direct derivatives of 7-fluorochroman-4-amine would require dedicated experimental evaluation.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves multi-step sequences starting from commercially available substituted phenols. A common route involves the formation of the chromanone core, followed by reductive amination to install the key amine functionality.

Experimental Protocol: Representative Synthesis of a 7-Fluorochroman-4-amine Derivative

-

Step 1: Synthesis of 7-Fluorochroman-4-one:

-

React 3-fluorophenol with acrylonitrile in the presence of a base (e.g., potassium carbonate) to yield 3-(3-fluorophenoxy)propanenitrile.

-

Hydrolyze the nitrile to the corresponding carboxylic acid.

-

Perform an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., aluminum chloride) or a strong protic acid (e.g., polyphosphoric acid) to cyclize the acid and form 7-fluorochroman-4-one.

-

-

Step 2: Reductive Amination to form 7-Fluorochroman-4-amine:

-

React 7-fluorochroman-4-one with a suitable amine source (e.g., ammonium acetate or a primary/secondary amine for N-substituted derivatives) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

-

The choice of amine and reaction conditions will determine the final derivative.

-

-

Step 3: Salt Formation:

-

Treat the free base of the 7-fluorochroman-4-amine derivative with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

-

Step 4: Purification and Characterization:

-

Purify the final product by recrystallization or column chromatography.

-

Characterize the compound using standard analytical techniques, including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

-

Future Directions and Therapeutic Potential

The 7-fluorochroman-4-amine scaffold holds considerable promise for the future of CNS drug discovery. Its inherent structural features, combined with the potential for diverse functionalization, make it an ideal starting point for the development of novel therapeutics with improved efficacy and side-effect profiles.

Future research efforts should focus on:

-

Synthesis and screening of focused libraries: The systematic synthesis and biological evaluation of derivatives of 7-fluorochroman-4-amine against a panel of CNS targets will be crucial to fully elucidate its potential.

-

Structure-activity relationship (SAR) studies: Detailed SAR studies will provide valuable insights into the key structural features required for potent and selective activity at specific receptors and transporters.

-

Pharmacokinetic and in vivo evaluation: Promising lead compounds should be advanced to pharmacokinetic and in vivo efficacy studies in relevant animal models of neurological and psychiatric disorders.

Conclusion

While the direct mechanism of action of this compound remains to be fully elucidated, its significance in medicinal chemistry is undeniable. As a privileged scaffold, it provides a robust platform for the design and synthesis of a new generation of CNS-active compounds. By leveraging the known pharmacology of its derivatives, researchers can continue to exploit the therapeutic potential of this versatile chemical entity in the ongoing quest for safer and more effective treatments for a range of debilitating brain disorders.

References

- 1. Chromone, a privileged scaffold for the development of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dopamine/serotonin receptor ligands. Part 17: a cross-target SAR approach: affinities of azecine-styled ligands for 5-HT(2A) versus D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of (S)-7-fluorochroman-4-amine

A Predictive Framework Based on a Privileged Scaffold for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-7-fluorochroman-4-amine is a chiral heterocyclic compound built upon the chroman scaffold, a privileged structure in medicinal chemistry. While direct and extensive research on this specific molecule is limited in publicly available literature, this guide provides a comprehensive technical overview of its predicted biological activity, drawing insights from the well-established pharmacology of the broader chroman-4-amine class and the known impact of fluorine substitution in central nervous system (CNS) drug design. The primary predicted therapeutic target for (S)-7-fluorochroman-4-amine is monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document will delve into the rationale for its design, propose a detailed enantioselective synthetic route, outline key biological evaluation protocols, and construct a predictive structure-activity relationship (SAR) framework.

Introduction: The Chroman-4-amine Scaffold and the Significance of Fluorine and Chirality

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in the design of novel therapeutic agents due to its structural rigidity and the capacity for diverse functionalization. Chroman-4-amine derivatives, in particular, have garnered significant attention for their wide array of biological activities, including neuroprotective, anticancer, and antimicrobial properties.[1]

The introduction of a fluorine atom at the 7-position of the chroman ring and the specific (S)-stereochemistry at the 4-position are critical design elements that are predicted to significantly influence the molecule's pharmacological profile.

-

Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] In the context of CNS drugs, fluorine can enhance blood-brain barrier penetration.[2]

-

Stereochemistry: The (S)-enantiomer of many chiral amines is often associated with higher potency and selectivity for specific biological targets, a crucial factor in minimizing off-target effects and enhancing the therapeutic index.

Given these considerations, (S)-7-fluorochroman-4-amine represents a rationally designed molecule with a high potential for potent and selective biological activity, particularly within the central nervous system.

Predicted Biological Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. The inhibition of MAO, particularly MAO-B, is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[4] Chroman-4-one and related flavonoid scaffolds have been identified as potent and selective MAO inhibitors.[4][5]

It is hypothesized that (S)-7-fluorochroman-4-amine will act as an inhibitor of monoamine oxidase, with a potential for selectivity towards the MAO-B isoform. This prediction is based on the established activity of the chroman scaffold and the known influence of specific substituents on inhibitory potency and selectivity.

Enantioselective Synthesis of (S)-7-fluorochroman-4-amine

The synthesis of enantiomerically pure (S)-7-fluorochroman-4-amine is crucial for its biological evaluation. A robust and scalable synthetic route is proposed, commencing with the synthesis of the corresponding chroman-4-one, followed by asymmetric reduction to the chiral alcohol, and subsequent conversion to the amine. A highly effective method for the asymmetric reduction step is the Noyori-Ikariya ruthenium-catalyzed asymmetric transfer hydrogenation.[6]

Synthesis of 7-Fluorochroman-4-one

The synthesis of the precursor, 7-fluorochroman-4-one, can be achieved through a multi-step process starting from commercially available materials.[7]

Asymmetric Transfer Hydrogenation to (S)-7-fluorochroman-4-ol

The key enantioselective step involves the asymmetric transfer hydrogenation of 7-fluorochroman-4-one to yield (S)-7-fluorochroman-4-ol. This can be accomplished using a chiral ruthenium catalyst.[6]

Conversion to (S)-7-fluorochroman-4-amine

The final step involves the conversion of the chiral alcohol to the corresponding amine. This can be achieved through standard synthetic transformations, such as a Mitsunobu reaction followed by deprotection, or via an azide intermediate followed by reduction.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 7-Fluorochroman-4-one

This protocol is adapted from the established Noyori-Ikariya asymmetric transfer hydrogenation of ketones.[6]

Materials:

-

7-Fluorochroman-4-one

-

[(S,S)-TsDAEN]RuCl(p-cymene) catalyst

-

Formic acid (HCOOH)

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 7-fluorochroman-4-one (1 equivalent) in the anhydrous solvent.

-

Add the [(S,S)-TsDAEN]RuCl(p-cymene) catalyst (0.5-2 mol%).

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add the formic acid/triethylamine mixture (2-5 equivalents) to the reaction flask.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford (S)-7-fluorochroman-4-ol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Biological Evaluation: Monoamine Oxidase Inhibition Assay

To validate the predicted biological activity of (S)-7-fluorochroman-4-amine, a robust in vitro monoamine oxidase inhibition assay is required. This assay will determine the compound's inhibitory potency (IC50) against both MAO-A and MAO-B isoforms.

Protocol 2: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

(S)-7-fluorochroman-4-amine (test compound)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Selegiline (selective MAO-B inhibitor, positive control)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (MAO substrate)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of (S)-7-fluorochroman-4-amine and the positive control inhibitors in assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the test compound or control inhibitor, and the respective MAO enzyme (MAO-A or MAO-B).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Prepare a detection solution containing Amplex® Red, HRP, and p-tyramine in assay buffer.

-

Initiate the reaction by adding the detection solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission) at multiple time points.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Predictive Structure-Activity Relationship (SAR)

While specific SAR data for (S)-7-fluorochroman-4-amine is not available, a predictive analysis can be constructed based on studies of related chroman and flavonoid derivatives as MAO inhibitors.[4][5]

Table 1: Predicted SAR for (S)-7-fluorochroman-4-amine and Analogs as MAO Inhibitors

| Position of Modification | Predicted Effect on MAO Inhibition | Rationale |

| 4-Amino Group | Essential for activity. The nature of the amine (primary, secondary, tertiary) will likely influence potency and selectivity. | The amino group is a key pharmacophoric feature for interaction with the active site of MAO. |

| (S)-Stereochemistry | Potentially enhances potency and/or selectivity. | Chiral recognition at the enzyme's active site often leads to stereospecific binding and inhibition. |

| 7-Fluoro Group | May increase potency and improve pharmacokinetic properties. | Fluorine's electronegativity can alter the electronic properties of the aromatic ring, potentially enhancing binding interactions. It can also block metabolic sites, increasing bioavailability.[2] |

| Other Ring Substitutions | Highly dependent on the position and nature of the substituent. Electron-withdrawing groups at certain positions have been shown to increase MAO-B selectivity in related scaffolds.[5] | Substituents can influence the electronic and steric properties of the molecule, affecting its interaction with the enzyme's active site. |

Visualization of Key Concepts

Diagram 1: General Synthetic Pathway to (S)-7-fluorochroman-4-amine

References

- 1. Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of (R)-7-fluorochroman-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route for (R)-7-fluorochroman-4-amine hydrochloride, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the 7-fluorochroman-4-one core, followed by the formation of the racemic amine, subsequent chiral resolution to isolate the desired (R)-enantiomer, and concluding with the formation of the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction

Chiral chroman-4-amine derivatives are privileged scaffolds in the development of novel therapeutic agents due to their rigid bicyclic structure and the presence of a stereogenic center that can facilitate specific interactions with biological targets. The (R)-enantiomer of 7-fluorochroman-4-amine, in particular, serves as a key intermediate for various pharmacologically active molecules. The fluorine substituent at the 7-position can enhance metabolic stability, binding affinity, and bioavailability. This guide delineates a robust and reproducible synthetic pathway to obtain the enantiomerically pure hydrochloride salt of this compound.

Overall Synthetic Strategy

The synthesis of (R)-7-fluorochroman-4-amine hydrochloride is a multi-step process that can be logically divided into four key stages. The proposed route focuses on a classical approach involving the resolution of a racemic intermediate, which is often a practical and scalable method in a research and development setting.

Caption: Overall workflow for the synthesis of (R)-7-fluorochroman-4-amine hydrochloride.

Stage 1: Synthesis of 7-Fluorochroman-4-one

The synthesis of the key intermediate, 7-fluorochroman-4-one, is achieved through a two-step sequence starting from 3-fluorophenol: a Friedel-Crafts acylation followed by an intramolecular cyclization.

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

This reaction involves the acylation of 3-fluorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-(3-chloropropionyl)-5-fluorophenol. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Friedel-Crafts acylation to form the key intermediate.

Experimental Protocol:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane), add 3-chloropropionyl chloride (1.1 eq.) dropwise.

-

Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Slowly add a solution of 3-fluorophenol (1.0 eq.) in dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

The synthesized 2-(3-chloropropionyl)-5-fluorophenol undergoes intramolecular Williamson ether synthesis upon treatment with a base to form 7-fluorochroman-4-one.

Experimental Protocol:

-

Dissolve the 2-(3-chloropropionyl)-5-fluorophenol (1.0 eq.) in a suitable solvent such as acetone or ethanol.

-

Add a base, for example, potassium carbonate (2.0 eq.), to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-fluorochroman-4-one.

-

The product can be purified by recrystallization or column chromatography.

Stage 2: Synthesis of rac-7-Fluorochroman-4-amine

The racemic amine is prepared from 7-fluorochroman-4-one via reductive amination. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a suitable method for this transformation.[1]

Experimental Protocol:

-

In a round-bottom flask, combine 7-fluorochroman-4-one (1.0 eq.) and ammonium formate (5-10 eq.).

-

Heat the mixture to 160-180 °C for several hours. The reaction is typically performed neat.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and add aqueous HCl to hydrolyze the intermediate formamide.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the solution and basify with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic 7-fluorochroman-4-amine.

Stage 3: Chiral Resolution of rac-7-Fluorochroman-4-amine

The separation of the enantiomers is a critical step and can be effectively achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA).[2] This method relies on the differential solubility of the two diastereomeric salts.[3]

Caption: Chiral resolution process via diastereomeric salt formation.

Experimental Protocol:

-

Dissolve racemic 7-fluorochroman-4-amine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 eq.) in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To liberate the free amine, suspend the diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is strongly basic.

-

Extract the enantiomerically enriched (R)-7-fluorochroman-4-amine with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the pure enantiomer. The enantiomeric excess (ee) should be determined by chiral HPLC.

Stage 4: Formation of (R)-7-fluorochroman-4-amine hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolve the enantiomerically pure (R)-7-fluorochroman-4-amine in a suitable solvent such as methanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in the same solvent (e.g., methanolic HCl or ethereal HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the suspension for a short period in the cold.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (R)-7-fluorochroman-4-amine hydrochloride.

Alternative Enantioselective Strategies

While chiral resolution is a robust method, direct asymmetric synthesis can be more atom-economical. Two promising alternatives are:

-

Asymmetric Reductive Amination: This approach involves the direct conversion of 7-fluorochroman-4-one to the chiral amine using a chiral catalyst and a reducing agent. For instance, a transition metal catalyst (e.g., Iridium or Rhodium) with a chiral ligand in the presence of a hydrogen source like ammonium formate can facilitate this transformation.[4][5]

-

Asymmetric Reduction to Chiral Alcohol: The ketone can be asymmetrically reduced to the corresponding (R)-alcohol using a chiral reducing agent (e.g., a CBS catalyst) or a biocatalyst like a ketoreductase (KRED).[6] The resulting chiral alcohol can then be converted to the amine via a Mitsunobu reaction or by conversion to a mesylate followed by substitution with an amine source.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Fluorochroman-4-one | C₉H₇FO₂ | 166.15 |

| rac-7-Fluorochroman-4-amine | C₉H₁₀FNO | 167.18 |

| (R)-7-Fluorochroman-4-amine | C₉H₁₀FNO | 167.18 |

| (R)-7-Fluorochroman-4-amine hydrochloride | C₉H₁₁ClFNO | 203.64 |

Safety Considerations

-

3-Fluorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3-Chloropropionyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood.

-

Aluminum chloride: Corrosive and reacts violently with water. Handle in a dry environment.

-

Thionyl chloride: Highly toxic and corrosive. Reacts violently with water to release toxic gases (HCl and SO₂).[7][8][9][10][11] All manipulations should be performed in a well-maintained fume hood.

-

Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when performing these reactions. An emergency shower and eyewash station should be readily accessible.[9]

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of (R)-7-fluorochroman-4-amine hydrochloride. The described protocols, with an emphasis on the classical chiral resolution of the racemic amine, offer a practical approach for obtaining this valuable chiral building block in high enantiomeric purity. The alternative enantioselective strategies discussed also present opportunities for further process optimization and development.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

7-Fluorochroman-4-amine hydrochloride discovery and history

An In-Depth Technical Guide to 7-Fluorochroman-4-amine Hydrochloride and the Strategic Role of the Fluorinated Chroman Scaffold in Drug Discovery

Abstract

This compound is a key synthetic intermediate built upon the chroman-4-amine scaffold, a "privileged structure" in medicinal chemistry.[1][2][3] While a detailed historical narrative of its specific discovery is not extensively documented, its true significance lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and the broader context of fluorinated chroman scaffolds in modern drug discovery. We will delve into the strategic advantages of incorporating fluorine into this framework and present detailed synthetic protocols, positioning 7-Fluorochroman-4-amine as a case study in the design of advanced pharmaceutical agents.

The Strategic Importance of the Chroman Scaffold and Fluorine in Medicinal Chemistry

The chroman ring system is a foundational structure in a multitude of biologically active compounds.[4] Its presence in natural products and approved drugs highlights its importance as a scaffold that can be readily modified to interact with various biological targets.[5] When combined with fluorine—an element with unique and powerful properties—the potential for innovation in drug design expands significantly.

The strategic incorporation of fluorine into drug candidates can profoundly influence their pharmacological profiles.[6][7][8] Key advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[4][9]

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby improving potency.[6]

-

Modulated Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[6][7][8]

The 7-fluoro substitution on the chroman scaffold, as seen in 7-Fluorochroman-4-amine, is a prime example of this strategy, offering a synthetically accessible point for diversification while embedding the benefits of fluorination.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The key transformation involves the reductive amination of the corresponding ketone, 7-fluorochroman-4-one.

Experimental Protocol: Synthesis of 7-Fluorochroman-4-amine

This protocol describes a representative method for the synthesis of 7-Fluorochroman-4-amine from 7-fluorochroman-4-one.

Step 1: Oximation of 7-Fluorochroman-4-one

-

To a solution of 7-fluorochroman-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 7-fluorochroman-4-one oxime.

Step 2: Reduction of the Oxime to the Amine

-

In a high-pressure vessel, dissolve the 7-fluorochroman-4-one oxime from the previous step in a suitable solvent such as methanol or ethanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.

-

After the reaction is complete (as monitored by TLC or HPLC), filter the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting crude amine can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 7-Fluorochroman-4-amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with the solvent, and dry under vacuum to obtain this compound.

Synthetic Workflow Diagram

Caption: Synthetic route to 7-Fluorochroman-4-amine HCl.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| CAS Number | 774163-31-4 |

| Boiling Point | 232.27°C at 760 mmHg |

| Density | 1.202 g/cm³ |

| InChI Key | UMQCCSDLCJERPE-UHFFFAOYSA-N |

(Data sourced from PubChem and commercial supplier information)[][11]

Applications in Drug Discovery and Development

The chroman-4-one and chroman-4-amine scaffolds are recognized for their wide range of biological activities.[12] Derivatives of this core structure have been investigated for various therapeutic targets. For instance, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[12]

The value of this compound lies in its utility as a starting material for creating libraries of novel compounds. The primary amine group serves as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Conceptual Drug Design and Target Interaction

The diagram below illustrates a hypothetical scenario where a molecule derived from the 7-fluorochroman-4-amine scaffold is designed to inhibit a kinase enzyme, a common target in oncology.

Caption: Conceptual design of a kinase inhibitor.

In this model:

-

The 7-Fluorochroman-4-amine scaffold provides the rigid core and favorable physicochemical properties imparted by the fluorine atom.

-

The amine group is functionalized with a linker (e.g., forming an amide bond).

-

This linker connects to a pharmacophore designed to interact with the ATP-binding pocket of the target kinase.

-

The final drug candidate binds to the kinase, inhibiting its activity and downstream signaling pathways.

Conclusion

While this compound may not have a storied discovery history of its own, its importance in the field of medicinal chemistry is clear. It represents a confluence of two powerful strategies in drug design: the use of a privileged scaffold (the chroman ring) and the strategic incorporation of fluorine to enhance drug-like properties. As a readily available and versatile synthetic intermediate, it enables the efficient exploration of new chemical space and the development of next-generation therapeutics for a wide range of diseases. Its utility underscores the critical role that fundamental chemical building blocks play in the complex process of drug discovery and development.

References

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. nbinno.com [nbinno.com]

- 11. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 7-Fluorochroman-4-amine Hydrochloride: A Technical Guide

Introduction

7-Fluorochroman-4-amine hydrochloride is a substituted chroman derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural scaffold is a key component in a variety of biologically active molecules. Precise structural elucidation and confirmation are paramount for any research and development endeavor. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. Due to the limited availability of a complete, publicly accessible dataset for this specific salt, this guide will present a composite analysis based on spectroscopic data from closely related and well-characterized analogs. This approach will not only offer a robust, representative understanding of the target molecule's spectral features but also equip the researcher with the fundamental principles to interpret spectra for a wide range of similar chroman derivatives.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its characteristic spectroscopic fingerprint. The molecule consists of a chroman core, which is a bicyclic system containing a dihydropyran ring fused to a benzene ring. The key substituents are a fluorine atom at the 7-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring, which is protonated to form the hydrochloride salt.

The following diagram illustrates the molecular structure and numbering convention used for the spectroscopic assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The data presented here is a predictive analysis based on published data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0-7.2 | dd | ~8.5, 2.5 | H-5 |

| ~6.7-6.9 | m | - | H-6, H-8 |

| ~4.3-4.5 | m | - | H-2 |

| ~4.1-4.3 | t | ~5.0 | H-4 |

| ~2.1-2.4 | m | - | H-3 |

| ~8.5-9.5 | br s | - | -NH₃⁺ |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in DMSO-d₆.

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-6, H-8): The fluorine atom at C-7 significantly influences the chemical shifts and coupling patterns of the aromatic protons. H-5 is expected to be a doublet of doublets due to coupling with both H-6 and the fluorine atom. H-6 and H-8 will appear as a multiplet in the upfield region of the aromatic spectrum.

-

Chroman Ring Protons (H-2, H-3, H-4): The protons on the dihydropyran ring will exhibit characteristic shifts. The protons on C-2 (H-2), being adjacent to the oxygen atom, will be the most deshielded. The proton at C-4 (H-4), attached to the carbon bearing the amine group, will appear as a triplet due to coupling with the two adjacent protons on C-3. The C-3 protons (H-3) will likely be a complex multiplet.

-

Amine Protons (-NH₃⁺): The protons of the ammonium group will appear as a broad singlet at a downfield chemical shift, and its integration will correspond to three protons. The broadness is due to quadrupolar relaxation and exchange with any residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 (d, ¹JCF ≈ 245 Hz) | C-7 |

| ~150-155 (d, ³JCF ≈ 8 Hz) | C-8a |

| ~125-130 (d, ³JCF ≈ 8 Hz) | C-5 |

| ~115-120 (d, ⁴JCF ≈ 3 Hz) | C-4a |

| ~110-115 (d, ²JCF ≈ 22 Hz) | C-6 |

| ~105-110 (d, ²JCF ≈ 25 Hz) | C-8 |

| ~65-70 | C-2 |

| ~45-50 | C-4 |

| ~30-35 | C-3 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in DMSO-d₆. The letter 'd' indicates a doublet due to C-F coupling.

Interpretation and Rationale:

-

Aromatic Carbons: The carbon directly attached to the fluorine atom (C-7) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

-

Chroman Ring Carbons: The chemical shifts of the aliphatic carbons (C-2, C-3, and C-4) are in the expected upfield region. C-2 will be the most downfield of the three due to its proximity to the oxygen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (relative intensity) | Assignment |

| 167.07 | [M-HCl]⁺ (Molecular ion of the free base) |

| 150.07 | [M-HCl-NH₃]⁺ |

| 139.04 | [M-HCl-C₂H₄]⁺ |

Interpretation and Rationale:

For the analysis of this compound by techniques like Electrospray Ionization (ESI), the observed molecular ion will correspond to the free base ([M-HCl]⁺) at an m/z of approximately 167.07. Key fragmentation pathways would likely involve the loss of ammonia ([M-HCl-NH₃]⁺) and retro-Diels-Alder fragmentation of the dihydropyran ring.

The following diagram illustrates a plausible fragmentation pathway.

Caption: A simplified representation of a possible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve the sample and shift the residual water peak away from analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximum ion signal.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion of the free base (m/z 167.07) as the precursor ion and apply collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound. By leveraging data from analogous structures, we have constructed a representative spectral profile that will be invaluable for researchers working with this compound and its derivatives. The detailed protocols and interpretation rationale offer a solid foundation for the structural characterization and quality control of this important chemical entity. As with all analytical work, it is crucial to compare experimentally obtained data with these predictions to ensure the identity and purity of the compound of interest.

The Role of 7-Fluorochroman-4-amine Hydrochloride in Monoamine Transporter Research: A Technical Guide

This guide provides an in-depth technical overview of 7-Fluorochroman-4-amine hydrochloride and its application in the study of monoamine transporters (MATs). It is intended for researchers, scientists, and drug development professionals actively engaged in neuroscience and pharmacology. This document will delve into the mechanistic underpinnings of MATs, the rationale for studying compounds like this compound, and practical, field-proven methodologies for its characterization.

Introduction: The Critical Role of Monoamine Transporters

Monoamine transporters are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters—namely serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron.[1][2] This process is fundamental for terminating neurotransmission and maintaining homeostasis of these critical signaling molecules.[2][3] The three primary monoamine transporters are the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2][4]

Dysregulation of these transporters is implicated in a wide array of neuropsychiatric and neurodegenerative disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2][3][4] Consequently, MATs are significant targets for a broad range of therapeutic agents, such as antidepressants and psychostimulants.[1][3][4] The study of novel ligands that interact with these transporters is crucial for developing more effective and selective therapeutics.

This compound: A Candidate for Monoamine Transporter Modulation

This compound belongs to the chroman-4-amine class of compounds. Its chemical structure, featuring a fluorinated chroman core with an amine group, suggests potential interactions with monoamine transporters. The precise binding affinities and selectivity profile of this compound for SERT, DAT, and NET would determine its utility as a research tool and potential therapeutic lead.

The introduction of a fluorine atom at the 7-position of the chroman ring is a key structural feature. Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability. Therefore, this compound represents a valuable molecular probe for elucidating the structure-activity relationships of chroman-4-amine derivatives at monoamine transporters.

Visualizing the Monoamine Transporter System

To understand the context in which this compound acts, it is essential to visualize the monoamine neurotransmitter lifecycle at the synapse.

Caption: General workflow of monoamine neurotransmission at the synapse.

Experimental Characterization of this compound

A thorough investigation of a novel compound's interaction with monoamine transporters involves a series of well-defined in vitro and in vivo experiments. The following sections outline the key methodologies.